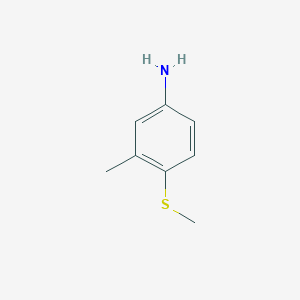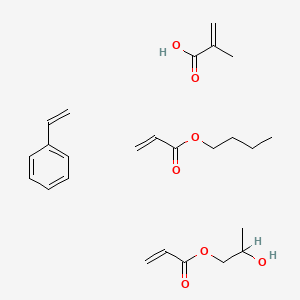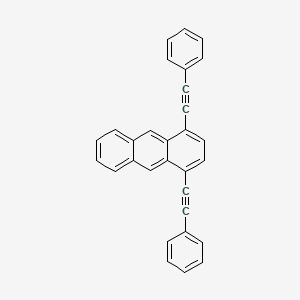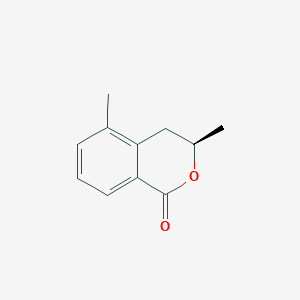
(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds. This particular compound features a benzopyran core with methyl groups at the 3 and 5 positions, and a ketone functional group at the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3,4-Dihydro-1H-2-benzopyran-1-one: Lacks the methyl groups at the 3 and 5 positions.
(3R)-3,5-Dimethyl-2H-chromen-2-one: Contains a different functional group at the 2 position.
(3R)-3,5-Dimethyl-3,4-dihydro-2H-1-benzopyran-1-one: Similar structure but different stereochemistry.
Uniqueness
(3R)-3,5-Dimethyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern and stereochemistry, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
67549-48-8 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
(3R)-3,5-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-5,8H,6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
JSHNDYQYNDDLPY-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C=CC=C2C(=O)O1)C |
SMILES canonique |
CC1CC2=C(C=CC=C2C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



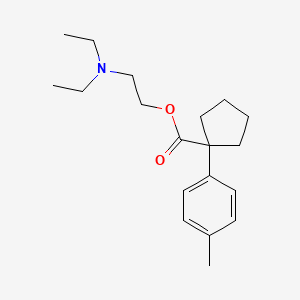
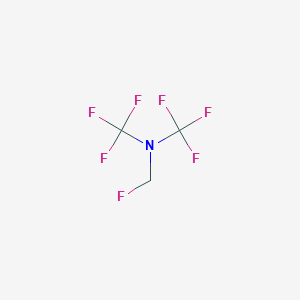


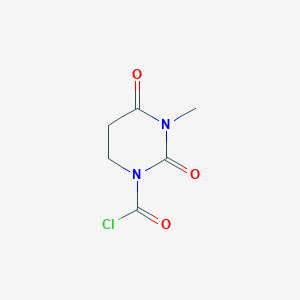


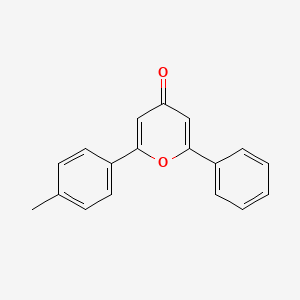
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
